N-(4-chlorobenzo[d]thiazol-2-yl)-2-fluoro-N-(pyridin-3-ylmethyl)benzamide
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Overview
Description
N-(4-chlorobenzo[d]thiazol-2-yl)-2-fluoro-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound belonging to the benzothiazole family
Mechanism of Action
Target of Action
Similar compounds with thiazole and sulfonamide groups have shown antibacterial activity .
Mode of Action
It’s worth noting that similar compounds have shown to exhibit antibacterial activity . These molecules are investigated for their antibacterial activity, in isolation and in complex with cell-penetrating peptides .
Biochemical Pathways
Similar compounds have been shown to inhibit the cyclo-oxygenase pathways, which are involved in the biosynthesis of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 .
Pharmacokinetics
Similar compounds have shown significant anti-inflammatory and analgesic activities .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the target cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorobenzo[d]thiazol-2-yl)-2-fluoro-N-(pyridin-3-ylmethyl)benzamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions can vary, but they often include derivatives of the original compound with modified functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, N-(4-chlorobenzo[d]thiazol-2-yl)-2-fluoro-N-(pyridin-3-ylmethyl)benzamide has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its potential use in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for therapeutic applications.
Industry: In the industrial sector, this compound may be used as an intermediate in the production of various chemicals and materials. Its versatility and reactivity make it valuable for a range of industrial applications.
Comparison with Similar Compounds
N-(6-chlorobenzo[d]thiazol-2-yl)-2-fluoro-N-(pyridin-3-ylmethyl)benzamide
N-(4-chlorobenzo[d]thiazol-2-yl)-2-fluoro-N-(pyridin-2-ylmethyl)benzamide
N-(4-chlorobenzo[d]thiazol-2-yl)-2-fluoro-N-(pyridin-4-ylmethyl)benzamide
Uniqueness: N-(4-chlorobenzo[d]thiazol-2-yl)-2-fluoro-N-(pyridin-3-ylmethyl)benzamide stands out due to its specific substitution pattern on the benzothiazole ring and the presence of the fluorine atom, which can influence its reactivity and biological activity.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique structure and reactivity make it a valuable compound for further exploration and development.
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-2-fluoro-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClFN3OS/c21-15-7-3-9-17-18(15)24-20(27-17)25(12-13-5-4-10-23-11-13)19(26)14-6-1-2-8-16(14)22/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKWAGJCZLRLAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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